2-(Azetidin-3-yl)nicotinic acid
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Overview
Description
2-(Azetidin-3-yl)nicotinic acid is a heterocyclic compound that features both an azetidine ring and a nicotinic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)nicotinic acid typically involves the formation of the azetidine ring followed by its attachment to the nicotinic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nicotinic acid moiety can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the nicotinic acid moiety .
Scientific Research Applications
2-(Azetidin-3-yl)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may act on nicotinic acid receptors or other related pathways .
Comparison with Similar Compounds
L-Azetidine-2-carboxylic acid: Found in nature and used as a gametocidal agent.
2-Azetidinone: A key structural feature in β-lactam antibiotics.
Uniqueness: 2-(Azetidin-3-yl)nicotinic acid is unique due to its combination of an azetidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,13) |
InChI Key |
BLRGPGDJGRUZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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